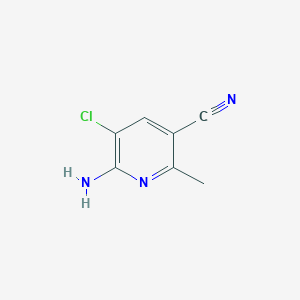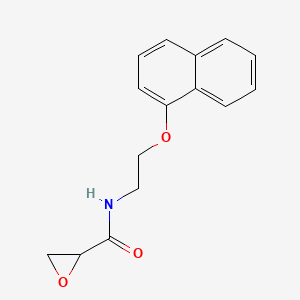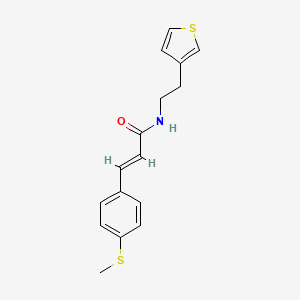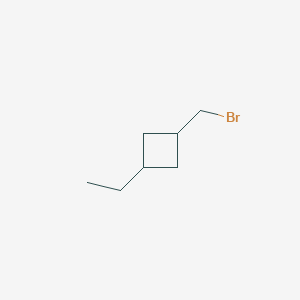![molecular formula C13H23NO3 B2763761 Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1823268-34-3](/img/structure/B2763761.png)
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a chemical compound with the CAS Number: 1823268-34-3 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl 7-hydroxy-1-azaspiro [4.4]nonane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h10,15H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Recent studies have developed efficient and scalable synthetic routes for compounds structurally related to tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. These compounds serve as versatile building blocks for further selective derivations, providing access to novel compounds with potential for diverse chemical applications. Specifically, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate highlights innovative approaches to accessing chemical spaces complementary to traditional piperidine ring systems, indicating a broader utility for similar spirocyclic compounds in drug discovery and development (Meyers et al., 2009).
Conformational Analysis : Spirolactams, structurally similar to this compound, have been synthesized and analyzed for their conformational properties. These compounds are explored as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu in peptide synthesis. Conformational analyses of these compounds, using NMR experiments and molecular modeling, suggest their potential as gamma-turn/distorted type II beta-turn mimetics, highlighting their significance in the design of peptide and protein mimetics (Fernandez et al., 2002).
Applications in Peptide Synthesis and Drug Discovery
Peptide Synthesis : The structural features of this compound and related compounds offer unique opportunities in peptide synthesis. For example, derivatives of similar spirocyclic compounds have been prepared for use in peptide synthesis as constrained surrogates for specific dipeptide sequences. This application is crucial for designing peptides with enhanced stability and specificity, potentially leading to new therapeutic agents (Fernandez et al., 2002).
Drug Discovery Scaffolds : The synthesis of novel scaffolds, such as 6-azaspiro[4.3]alkanes from compounds related to this compound, highlights the potential of these spirocyclic compounds in drug discovery. These scaffolds offer a new platform for the development of drug candidates, underscoring the versatility and potential of spirocyclic compounds in medicinal chemistry (Chalyk et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302, H315, H319, H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
tert-butyl 8-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h10,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIKFJAUQCTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide](/img/structure/B2763678.png)
![N-(2,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2763681.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)
![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)


![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)
![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)